molecular formula C15H15OP B14163771 Prop-2-en-1-yl diphenylphosphinite CAS No. 14655-53-9

Prop-2-en-1-yl diphenylphosphinite

Cat. No.: B14163771
CAS No.: 14655-53-9
M. Wt: 242.25 g/mol
InChI Key: PGTFBKVPHNHWSX-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl diphenylphosphinite is an organophosphorus compound characterized by the presence of a phosphinite group bonded to a prop-2-en-1-yl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl diphenylphosphinite can be synthesized through the reaction of diphenylphosphine with allyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by nucleophilic substitution with allyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl diphenylphosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The allyl group can participate in substitution reactions, particularly with electrophiles.

    Addition: The double bond in the allyl group can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the allyl group.

    Addition: Reagents such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) can add across the double bond.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted allyl derivatives.

    Addition: Halogenated or hydrogenated products.

Scientific Research Applications

Prop-2-en-1-yl diphenylphosphinite has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl diphenylphosphinite involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphinite group can donate electron density to metal atoms, facilitating various catalytic reactions. Additionally, the allyl group can participate in reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Lacks the allyl group but shares the phosphine core.

    Triphenylphosphine: Contains three phenyl groups instead of two phenyl and one allyl group.

    Allyl diphenylphosphine oxide: An oxidized form of prop-2-en-1-yl diphenylphosphinite.

Uniqueness

This compound is unique due to the presence of both the phosphinite group and the allyl group, which provide distinct reactivity and coordination properties. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

14655-53-9

Molecular Formula

C15H15OP

Molecular Weight

242.25 g/mol

IUPAC Name

diphenyl(prop-2-enoxy)phosphane

InChI

InChI=1S/C15H15OP/c1-2-13-16-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2

InChI Key

PGTFBKVPHNHWSX-UHFFFAOYSA-N

Canonical SMILES

C=CCOP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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